molecular formula C14H18N2O9S2 B1241556 Carpetimycin B CAS No. 76094-36-5

Carpetimycin B

Cat. No.: B1241556
CAS No.: 76094-36-5
M. Wt: 422.4 g/mol
InChI Key: GOODEIVATWULQD-CWYJLJPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carpetimycin B is a natural product found in Streptomyces with data available.

Scientific Research Applications

Antibiotic Properties and Mode of Action

Carpetimycin B, similar to other antibiotics such as platensimycin, targets key enzymes in the production of fatty acids required for bacterial cell membranes. Platensimycin, for instance, shows strong, broad-spectrum Gram-positive antibacterial activity by selectively inhibiting β-ketoacyl synthases I/II (FabF/B), crucial in the synthetic pathway of fatty acids (Wang et al., 2006). Similarly, this compound may function by targeting similar pathways in bacteria.

Synthetic Strategies and Analogs

The synthesis of this compound and related compounds is a significant area of study. This involves convergent strategies for constructing their core structures, followed by the attachment of various side chains through amide bond formation. For example, the total synthesis of platensimycin and its congeners has been extensively researched, employing methods like asymmetric cycloisomerization and de-aromatizing cyclization (Nicolaou et al., 2009). These methods could be parallelly applied to this compound.

Therapeutic Efficacy and Applications

This compound, like other similar antibiotics, may have therapeutic applications in treating infections caused by various bacteria. The study of antibiotics like platensimycin shows that they can be potent against resistant strains of Gram-positive organisms, suggesting a potential role for this compound in addressing antibiotic resistance (Manallack et al., 2008).

Potential for Novel Applications

Exploring the novel applications of antibiotics is an ongoing research interest. For instance, bacteriocins, ribosomally synthesized antimicrobial peptides, initially used as food preservatives, are now being researched for potential applications in human health, such as in treating cancer or as carrier molecules in drug delivery systems (Chikindas et al., 2018). This compound could be explored for similar novel applications beyond its traditional antibacterial use.

Properties

CAS No.

76094-36-5

Molecular Formula

C14H18N2O9S2

Molecular Weight

422.4 g/mol

IUPAC Name

(5R,6R)-3-[(R)-[(E)-2-acetamidoethenyl]sulfinyl]-7-oxo-6-(2-sulfooxypropan-2-yl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H18N2O9S2/c1-7(17)15-4-5-26(21)9-6-8-10(14(2,3)25-27(22,23)24)12(18)16(8)11(9)13(19)20/h4-5,8,10H,6H2,1-3H3,(H,15,17)(H,19,20)(H,22,23,24)/b5-4+/t8-,10+,26-/m1/s1

InChI Key

GOODEIVATWULQD-CWYJLJPQSA-N

Isomeric SMILES

CC(=O)N/C=C/[S@@](=O)C1=C(N2[C@H](C1)[C@@H](C2=O)C(C)(C)OS(=O)(=O)O)C(=O)O

SMILES

CC(=O)NC=CS(=O)C1=C(N2C(C1)C(C2=O)C(C)(C)OS(=O)(=O)O)C(=O)O

Canonical SMILES

CC(=O)NC=CS(=O)C1=C(N2C(C1)C(C2=O)C(C)(C)OS(=O)(=O)O)C(=O)O

Synonyms

C-19393 S(2)
carpetimycin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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